
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester is a chemical compound with the molecular formula C13H15ClO4 It is an ester derivative of pentanoic acid, featuring a chlorophenoxy group and a methyl group attached to the pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester typically involves the esterification of 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and ethanol in the presence of a strong acid or base.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoic acid and ethanol.
Reduction: 2-(4-chlorophenoxy)-4-methyl-3-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, modulating their activity. The ester functionality allows the compound to be hydrolyzed in biological systems, releasing the active acid form, which can then exert its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester: Similar structure but with an additional methyl group.
2-(4-chlorophenoxy)pentanoic acid: The acid form without the ester group.
4-chlorophenoxyacetic acid: A simpler structure with only the chlorophenoxy group attached to acetic acid.
Uniqueness
Pentanoic acid, 2-(4-chlorophenoxy)-4-methyl-3-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenoxy group enhances its interaction with biological targets, while the ester functionality allows for controlled release of the active acid form in biological systems.
Eigenschaften
CAS-Nummer |
823214-62-6 |
|---|---|
Molekularformel |
C14H17ClO4 |
Molekulargewicht |
284.73 g/mol |
IUPAC-Name |
ethyl 2-(4-chlorophenoxy)-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C14H17ClO4/c1-4-18-14(17)13(12(16)9(2)3)19-11-7-5-10(15)6-8-11/h5-9,13H,4H2,1-3H3 |
InChI-Schlüssel |
JDPZYPPPGMBZEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C(C)C)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


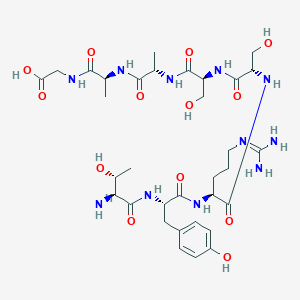
![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)


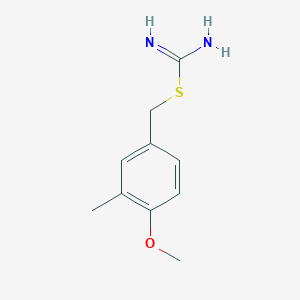

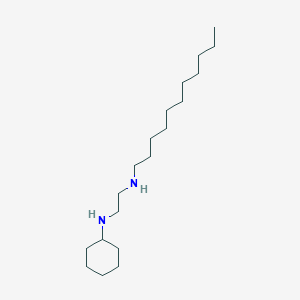
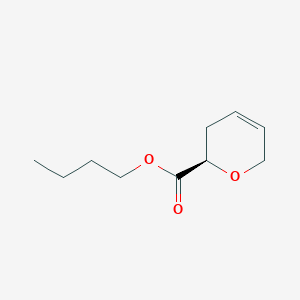
![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14216036.png)
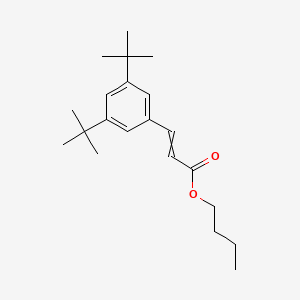
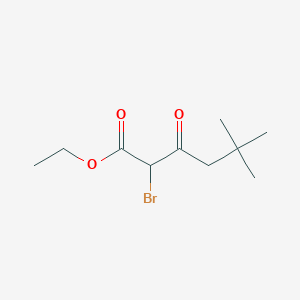
![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
